16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester
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Overview
Description
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is a synthetic compound derived from prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves several steps, including selective protection and deprotection of hydroxy groups, oxidation, and elimination reactions. One documented method involves the selective protection of hydroxy groups in cloprostenol methyl ester, followed by oxidation of the C11-OH group and DBU-promoted elimination of the 9-acetoxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones or aldehydes, while reduction of double bonds can produce saturated compounds.
Scientific Research Applications
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester has several scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its structural similarity to natural prostaglandins.
Mechanism of Action
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound’s structural modifications enhance its stability and selectivity, making it a valuable tool for studying prostaglandin-related mechanisms.
Comparison with Similar Compounds
Similar Compounds
16-(3-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha: Another prostaglandin analog with similar structural features.
Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine.
Uniqueness
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
64775-52-6 |
---|---|
Molecular Formula |
C23H29ClO6 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl (3Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2-,5-3-,12-11+/t17-,19?,20-,21?,22?/m1/s1 |
InChI Key |
FDLAWQMKYQSKSJ-BARMCTQFSA-N |
Isomeric SMILES |
COC(=O)C/C=C\C=C/CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
Origin of Product |
United States |
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